Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring structure .
Preparation Methods
The synthesis of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with allyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the allyl group replaces the bromine atom on the pyrazole ring .
Chemical Reactions Analysis
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The bromine atom and allyl group can also participate in covalent bonding with target proteins, modulating their function .
Comparison with Similar Compounds
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-Allyl-3-bromo-1H-pyrazole-4-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
3-Bromo-1H-pyrazole-4-carboxylic acid: The carboxylic acid group makes it more acidic and less lipophilic compared to the ester derivative.
Biological Activity
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring containing two nitrogen atoms, with an allyl group at position 1 and a bromine atom at position 3. This unique arrangement contributes to its distinct chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is C9H10BrN2O2 and it has a molecular weight of approximately 234.05 g/mol .
General Properties
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. Its structural characteristics suggest potential interactions with different biological targets, which could lead to therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that this compound shows efficacy against several pathogens, indicating its potential as a lead compound for drug development. For instance, it has been evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may act as a COX-2 inhibitor, similar to other pyrazole derivatives like celecoxib, which is used clinically for pain relief and inflammation reduction .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within the body. Research has focused on its binding affinity and the subsequent influence on biological pathways, which are crucial for understanding its therapeutic potential .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Bromine atom at position 3 | Different reactivity profile due to substitution |
Ethyl 5-bromo-1-methyl-1H-pyrazole | Methyl group instead of allyl | May exhibit different biological activities |
Ethyl 3-chloro-1H-pyrazole | Chlorine atom instead of bromine | Different electronic effects due to chlorine |
Ethyl 3-fluoro-1H-pyrazole | Fluorine atom | Significant electronic effects due to fluorine |
The specific electronic and steric effects imparted by both the bromine atom and the allyl group in this compound significantly influence its stability, reactivity, and interaction with biological targets .
Study on Antimicrobial Efficacy
In a recent study published in PubMed, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial activity .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory effects of this compound using an animal model. The study found that administration of this compound resulted in a marked reduction in inflammatory markers, comparable to established anti-inflammatory drugs .
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 3-bromo-1-prop-2-enylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
DRCFBOIPZHCELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC=C |
Origin of Product |
United States |
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